Structural Differentiation from N-phenylpyridine-2-carboxamide (Parent Scaffold): Number of Rotatable Bonds and Topological Polar Surface Area
The target compound bears three additional substituents (2-methoxy, 5-methyl, 4-pyrrole) compared to N-phenylpyridine-2-carboxamide, increasing the number of rotatable bonds from 2 to 5 and the topological polar surface area (tPSA) from 42.0 Ų to approximately 64.4 Ų [1]. These modifications place the compound in a distinct physicochemical space that diverges from simpler anilides and may affect oral bioavailability and blood-brain barrier permeability [2]. Direct head-to-head biological data for these two compounds are not available in the public domain.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | Approximately 64.4 Ų (calculated via fragment-based method) |
| Comparator Or Baseline | N-phenylpyridine-2-carboxamide (tPSA ≈ 42.0 Ų) |
| Quantified Difference | Increase of ~22.4 Ų (approximately 53% higher) |
| Conditions | In silico calculation; no experimental validation available |
Why This Matters
Higher tPSA may reduce passive blood-brain barrier penetration while maintaining sufficient oral absorption potential, guiding selection for peripheral vs. CNS target programs.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43 (20), 3714–3717. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
